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Get Quote

These application notes provide detailed protocols for determining the in vitro kinase activity of

Leucine-rich repeat kinase 2 (LRRK2) and the inhibitory potential of compounds such as

LRRK2-IN-13. The protocols are intended for researchers, scientists, and drug development

professionals. Two primary methods are described: a traditional radiometric assay using radio-

labeled ATP and a luminescence-based assay, ADP-Glo™, which measures ADP production.

Introduction to LRRK2 Kinase Assays
LRRK2 is a large, multidomain protein with kinase and GTPase activity. Mutations in the

LRRK2 gene are linked to an increased risk of Parkinson's disease, making its kinase activity a

significant target for therapeutic intervention. In vitro kinase assays are essential for screening

and characterizing potential inhibitors. These assays typically involve a purified LRRK2

enzyme, a substrate (such as Myelin Basic Protein (MBP) or a synthetic peptide like

LRRKtide), and ATP as a phosphate donor. The rate of substrate phosphorylation is measured

to determine kinase activity.

Key Quantitative Data
The following tables summarize typical concentrations and reported IC50 values relevant to

LRRK2 kinase assays.
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Table 1: Reagent Concentrations for In Vitro LRRK2 Kinase Assays

Reagent Radiometric Assay ADP-Glo™ Assay

Recombinant LRRK2 10 nM 25 ng (per well)

Substrate (MBP) 0.5 µg/µl Not Applicable

Substrate (LRRKtide) Not Applicable 0.2 µg/µl

ATP
10 mM (with 0.5 µCi [γ-

³²P]ATP)
10 µM

MgCl₂ 20 mM 20 mM

Kinase Buffer

20 mM HEPES, 150 mM NaCl,

5 mM EGTA, 20 mM β-

Glycerol phosphate, pH 7.4

40 mM Tris-HCl, pH 7.5, 20

mM MgCl₂, 0.1 mg/ml BSA, 50

µM DTT

Table 2: Reported IC50 Values for LRRK2-IN-1

Assay Type LRRK2 Variant IC50 (nM) Reference

Biochemical Assay Wild-Type 13 [1]

Biochemical Assay G2019S Mutant 6 [1][2]

Binding Assay (Kd) Wild-Type 20 [1]

Binding Assay (Kd) G2019S Mutant 11 [1]

Note: LRRK2-IN-1 is a well-characterized LRRK2 inhibitor, and its IC50 values provide a useful

benchmark for new compounds like LRRK2-IN-13.

Experimental Protocols
Protocol 1: Radiometric LRRK2 Kinase Assay
This protocol measures the incorporation of a radiolabeled phosphate from [γ-³²P]ATP into a

substrate.
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Materials:

Recombinant LRRK2 enzyme

Myelin Basic Protein (MBP)

[γ-³²P]ATP

10x Kinase Buffer (200 mM HEPES pH 7.4, 1.5 M NaCl, 50 mM EGTA, 200 mM β-Glycerol

phosphate)

ATP/MgCl₂ Mix (10 mM ATP, 20 mM MgCl₂)

LRRK2-IN-13 or other inhibitors

5x Laemmli sample buffer

Polyacrylamide gels

Phosphor screen

Procedure:

Prepare the kinase reaction mix on ice in a 1.5 ml screw-cap tube. For a 20 µl reaction,

combine 10 nM LRRK2, 0.5 µg/µl MBP, and 2 µl of 10x kinase buffer. Adjust the volume to 15

µl with sterile water.[3]

To test inhibitors, add the desired concentration of LRRK2-IN-13 (typically in DMSO, final

concentration ≤1%). Pre-incubate the enzyme and inhibitor for 10-20 minutes at 30°C.

Initiate the kinase reaction by adding 5 µl of the ATP/MgCl₂ mix containing 0.5 µCi of [γ-

³²P]ATP.[4]

Incubate the reaction for 15-60 minutes at 30°C with gentle agitation.[4][5]

Stop the reaction by adding 6.25 µl of 5x Laemmli sample buffer.[4]

Denature the proteins by heating at 95°C for 5 minutes.
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Separate the proteins by SDS-PAGE.

Dry the gel and expose it to a phosphor screen.

Measure the incorporation of ³²P into the MBP band to determine kinase activity.

Protocol 2: ADP-Glo™ Luminescence-Based Kinase
Assay
This protocol quantifies kinase activity by measuring the amount of ADP produced in the kinase

reaction.

Materials:

Recombinant LRRK2 enzyme

LRRKtide substrate

ATP

LRRK2 Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)[6]

LRRK2-IN-13 or other inhibitors

ADP-Glo™ Kinase Assay Kit (Promega)

384-well white assay plates

Luminometer

Procedure:

Prepare serial dilutions of LRRK2-IN-13 in DMSO.

In a 384-well plate, add 1 µl of the LRRK2-IN-13 dilution or DMSO (vehicle control).[6]

Add 2 µl of recombinant LRRK2 enzyme (e.g., 25 ng) diluted in kinase assay buffer.[6]

Pre-incubate the enzyme and inhibitor mixture for 10-20 minutes at room temperature.
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Initiate the kinase reaction by adding 2 µl of a substrate/ATP mix containing LRRKtide and

10 µM ATP.[6]

Incubate the plate at room temperature for 120 minutes.[6]

Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the

remaining ATP. Incubate for 40 minutes at room temperature.[6]

Add 10 µl of Kinase Detection Reagent to each well to convert ADP to ATP and generate a

luminescent signal. Incubate for 30 minutes at room temperature.[6]

Measure the luminescence using a plate reader.

Data Analysis
To determine the IC50 value of LRRK2-IN-13, plot the percentage of inhibition against the

logarithm of the inhibitor concentration. The IC50 is the concentration of the inhibitor that

reduces the enzyme activity by 50%. The data can be fitted to a sigmoidal dose-response

curve using appropriate software (e.g., GraphPad Prism).

Visualizations
LRRK2 Signaling Pathway
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Caption: LRRK2 signaling cascade and its downstream cellular functions.

Experimental Workflow: Radiometric Assay
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Caption: Workflow for the radiometric LRRK2 in vitro kinase assay.
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Experimental Workflow: ADP-Glo™ Assay
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Caption: Workflow for the ADP-Glo™ LRRK2 in vitro kinase assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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